2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a chemical compound notable for its incorporation of a pyrazole ring, a trifluoromethyl group, and an aldehyde functional group. It holds potential in various fields due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: Typically, the synthesis of this compound involves the formation of the pyrazole ring first, followed by subsequent functionalization. The initial step may involve the reaction of ethyl hydrazine with a trifluoromethyl ethyl ketone to yield the pyrazole core. This is followed by the selective oxidation of the ethyl group and introduction of the aldehyde group via controlled oxidation reactions.
Industrial Production Methods: Scaling up the production involves optimizing reaction conditions such as temperature, pressure, and solvents to maximize yield and purity. Techniques like continuous flow reactors can be employed for better control and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to convert the aldehyde group into a carboxylic acid.
Reduction: It can be reduced to corresponding alcohols.
Substitution: The pyrazole ring can participate in various electrophilic substitution reactions, allowing modification of its properties.
Common Reagents and Conditions:
For oxidation, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction typically employs agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution reactions may use catalysts like palladium or acidic conditions, depending on the desired substitution.
Major Products: Oxidation of the aldehyde yields the corresponding acid. Reduction results in the formation of primary alcohols, while substitution can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, especially in the preparation of more complex molecules or as a building block for pharmaceuticals.
Biology: Its derivatives may act as biological probes or therapeutic agents due to the presence of the trifluoromethyl group, known for its ability to enhance biological activity.
Industry: Used in materials science for the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
Mechanism: This compound's activity can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, allowing better membrane permeability and bioavailability.
Molecular Targets and Pathways: In biological systems, it may interact with enzymes or receptors, modifying signaling pathways. For instance, the pyrazole ring can interact with enzyme active sites, influencing catalysis and regulation.
Comparison with Similar Compounds
Unique Features: The presence of the trifluoromethyl group differentiates it from many other aldehyde-containing compounds, imparting unique physical and chemical properties such as increased acidity and metabolic stability.
Similar Compounds: Other compounds with a pyrazole ring and various substituents, like 1-phenyl-3-trifluoromethyl-pyrazole, serve as comparisons. While these may share some reactivity, the specific substituents present in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde grant it distinct properties.
Conclusion
This compound is a multifaceted compound with significant potential across diverse scientific fields. Its unique structure and functional groups offer valuable properties for synthesis, biological research, and industrial applications.
Properties
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYPJOVHLGLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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